molecular formula C8H4F3N B12969218 3-Ethynyl-2-(trifluoromethyl)pyridine

3-Ethynyl-2-(trifluoromethyl)pyridine

Cat. No.: B12969218
M. Wt: 171.12 g/mol
InChI Key: MIBHTBAOPQKGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-2-(trifluoromethyl)pyridine (CAS 2228674-95-9) is a valuable bifunctional building block in organic synthesis and drug discovery. Its molecular formula is C8H4F3N, with a molecular weight of 171.12 g/mol . This compound features two key reactive sites: an ethynyl group and a trifluoromethyl-substituted pyridine ring. The ethynyl group allows for further functionalization through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or via click chemistry to form triazoles . The trifluoromethyl pyridine motif is a privileged structure in medicinal and agricultural chemistry, known to enhance properties like metabolic stability, lipophilicity, and bioavailability . This scaffold is particularly useful in the synthesis of complex heterocycles. For instance, it serves as a precursor in metal-free, one-pot syntheses to create stereoselective fluorinated heterocycles like 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines, which are of significant interest for their potential biological activities . The broader class of trifluoromethylpyridine (TFMP) derivatives is found in a wide range of approved pharmaceuticals and agrochemicals, underscoring the strategic value of this compound in developing new active ingredients . Compounds with similar ethynyl-heteroaryl structures have also been explored as novel scaffolds for kinase inhibitors targeting critical pathways in cancer research, such as the PI3K/AKT/mTOR cascade . Please note that this product is intended for research purposes only and is not meant for diagnostic or therapeutic use. It should be handled by qualified professionals. For safe handling, refer to the associated Safety Data Sheet. Store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

3-ethynyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h1,3-5H

InChI Key

MIBHTBAOPQKGCR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 Ethynyl 2 Trifluoromethyl Pyridine

Chemical Transformations Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of rich chemical reactivity, enabling various addition and coupling reactions.

The terminal alkyne functionality of 3-ethynyl-2-(trifluoromethyl)pyridine (B6158175) makes it an excellent substrate for C-C bond-forming reactions, most notably the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction is typically carried out under mild conditions, often at room temperature and in the presence of an amine base which also serves as a solvent. wikipedia.org

The Sonogashira coupling provides a powerful method for elaborating the structure of this compound by introducing various aryl or vinyl substituents at the terminal position of the alkyne. This versatility has led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov

Table 1: Key Features of the Sonogashira Coupling Reaction

FeatureDescription
Reaction Type Cross-coupling
Reactants Terminal alkyne (e.g., this compound) and Aryl/Vinyl Halide
Catalysts Palladium(0) complex
Co-catalyst Copper(I) salt (e.g., CuI)
Base Amine (e.g., triethylamine (B128534), diethylamine)
Key Bond Formed C(sp)-C(sp²)

The ethynyl group of this compound can readily participate in cycloaddition reactions, particularly [3+2] cycloadditions. nih.gov A prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition, often referred to as "Click Chemistry," where the alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. sigmaaldrich.comnih.gov This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, allowing for the straightforward synthesis of complex heterocyclic structures. nih.gov

The resulting triazole-linked pyridine (B92270) compounds are of interest in medicinal chemistry and materials science. For instance, the reaction of this compound with a suitable organic azide would yield a novel trifluoromethyl-substituted pyridyl-triazole derivative. This type of transformation is valuable for creating libraries of compounds for drug discovery and for synthesizing functional materials. sigmaaldrich.comnih.gov

The addition of hydrogen halides (HX) across the ethynyl triple bond of this compound is a key transformation. Research on other ethynylpyridines has shown that this reaction can proceed efficiently through a nucleophilic addition mechanism. nih.govacs.org The process is initiated by the protonation of the basic pyridine nitrogen by the hydrohalic acid, forming a pyridinium (B92312) salt. nih.govacs.org

This salt formation significantly increases the electrophilicity of the ethynyl group, making it susceptible to attack by the halide counteranion (X⁻). nih.govacs.org The spatial proximity of the halide ion to the activated alkyne facilitates the nucleophilic addition, leading to the formation of a 2-(haloethenyl)pyridine derivative. nih.govacs.org This method avoids the use of harsh reagents or metal catalysts that are often required for the hydrohalogenation of less activated alkynes. nih.gov

The hydrohalogenation of ethynylpyridines has been demonstrated to be a stereoselective process. nih.govacs.org The nucleophilic addition of the halide ion to the alkyne typically results in the formation of a single stereoisomer, which is presumed to be the Z-isomer. acs.org This stereochemical outcome is a significant advantage, as it allows for the controlled synthesis of specific geometric isomers of the resulting haloalkenes.

These stereodefined 2-(haloethenyl)pyridines can then serve as valuable intermediates in further synthetic transformations, such as cross-coupling reactions, to produce complex, multi-substituted alkenes with defined stereochemistry. nih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring.

The -CF₃ group itself is generally stable and not readily displaced in nucleophilic substitution reactions on an aromatic ring. Instead, its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr). nih.gov This activation is most pronounced at the positions ortho and para to the trifluoromethyl group (positions 3 and 5). quimicaorganica.orgstackexchange.com

While direct displacement of the -CF₃ group is not a typical reaction pathway, its presence makes other leaving groups on the ring (such as halides) more susceptible to nucleophilic displacement. nih.gov In the case of this compound, the -CF₃ group renders the C-4 and C-6 positions more electrophilic and thus more prone to attack by nucleophiles if a suitable leaving group were present at these positions. The stability of the anionic intermediate (Meisenheimer complex) is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, a key feature of nucleophilic substitution on pyridines. stackexchange.com

Impact of -CF₃ on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic pyridine ring. Its Hammett constant (σₚ) of 0.54 indicates a strong electron-withdrawing nature, in contrast to a single fluorine atom which has a constant similar to hydrogen. nih.gov This property is attributed to the high electronegativity of the trifluoromethyl group (3.46). nih.gov

The substitution of a -CF₃ group onto aromatic compounds like pyridine derivatives has been shown to enhance π-π interactions, which can lead to reduced electron injection barriers in organic materials. researchgate.net Computational studies on trifluoromethylated benzene, pyridine, and bipyridine dimers have demonstrated enhanced intermolecular interaction energies, reduced π-π distances, and more favorable cofacial orientations compared to their fluorinated or methylated counterparts. researchgate.net These enhanced interactions are likely due to an increased molecular quadrupole moment and dispersion interactions associated with the trifluoromethyl group. researchgate.net This suggests that the -CF₃ group in this compound makes the pyridine ring electron-deficient, affecting its susceptibility to nucleophilic and electrophilic attack and influencing its intermolecular interactions. Furthermore, trifluoromethylation can increase the electron affinity of arene-based organic compounds, thereby enhancing their stability against reduction reactions. researchgate.net

Pyridine Ring Reactivity and Functionalization

The presence of the strongly electron-withdrawing -CF₃ group at the C2 position deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack, primarily at the C4 and C6 positions. The ethynyl group at the C3 position further modulates this reactivity.

Oxidation Reactions (e.g., Pyridine N-Oxides Formation)

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is a common strategy in pyridine chemistry to alter the electronic properties and reactivity of the ring. For instance, pyridine N-oxides can be used in concert with trifluoroacetic anhydride (B1165640) to promote photochemical trifluoromethylation reactions of other substrates. nih.gov The formation of the N-oxide increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. In the case of 2-(trifluoromethyl)pyridines, the formation of the N-oxide would be followed by subsequent reactions, such as photochemical rearrangements.

Studies on the photodegradation of trifluoromethyl-substituted heteroaromatic compounds, including pyridine derivatives, show that the presence of nitrogen in the aromatic ring can decrease photodegradation rates by reducing the quantum yield. confex.com However, the formation of pyridine N-oxides can open up different reaction pathways. For example, a general method for the C3-hydroxylation of pyridines proceeds through the photochemical valence isomerization of pyridine N-oxides. acs.org This suggests that oxidation of this compound to its N-oxide could be a viable strategy for further functionalization.

Reduction Reactions

The reduction of trifluoromethyl-substituted pyridines can be achieved through various methods, depending on the desired outcome. Catalytic hydrogenolysis is a method used to reduce unwanted chlorinated byproducts back to the parent trifluoromethylpyridine during industrial synthesis. nih.govjst.go.jp This indicates that the trifluoromethyl-pyridine core is stable under certain hydrogenation conditions.

In the context of synthetic transformations, reduction is often employed on functional groups attached to the pyridine ring. For example, in the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, a key step involves the catalytic hydrogenation of a γ-nitro carbonyl intermediate, which leads to a reductive cyclization. acs.org Another relevant reduction involves the use of sodium borohydride (B1222165) (NaBH₄) to reduce a carbonyl group in a side chain attached to the trifluoromethyl-pyridine scaffold. acs.org These examples highlight that while the pyridine ring itself can be resistant to reduction, other functional groups on such molecules can be selectively reduced.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for modifying aromatic systems like pyridine. While the electron-deficient nature of the pyridine ring makes electrophilic C-H activation challenging, several strategies have been developed. For pyridines, nucleophilic attack typically occurs at the C2 and C4 positions. chemrxiv.org

Recent advances have enabled the challenging C3-selective functionalization of pyridines. One method involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethyl source to achieve C3-trifluoromethylation. chemrxiv.orgchemistryviews.orgnih.gov This multi-step process transforms the pyridine into an electron-rich enamine intermediate, redirecting the selectivity. chemrxiv.org Although these methods describe the introduction of a -CF₃ group, the principles of activating the pyridine ring could potentially be applied to a substrate like this compound for functionalization at other positions.

Another strategy to overcome the intrinsic reactivity of pyridines is through temporary conversion into more reactive electron-rich intermediates, enabling regioselective electrophilic functionalization under mild conditions. nih.gov

C-H Functionalization Approach Description Key Reagents Reference
Nucleophilic Activation via Hydrosilylation3-position-selective C-H trifluoromethylation of pyridine derivatives.Methylphenylsilane, Tris(pentafluorophenyl)borane, Togni Reagent I, DDQ chemrxiv.orgchemistryviews.org
N-Methylpyridinium Salt StrategyC-H trifluoromethylation of pyridine via activation as a quaternary ammonium (B1175870) salt.Methyl iodide, Silver carbonate, Trifluoroacetic acid acs.org
Temporary DearomatizationConversion of pyridines into electron-rich intermediates for regioselective electrophilic functionalization.Various (e.g., via oxazino-pyridine intermediates) nih.gov

Derivatization of Hydroxylated Pyridine Products

Hydroxylated trifluoromethyl-pyridines are valuable synthetic intermediates. For example, 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) can be synthesized from 3-trifluoromethyl-diethoxypentene acid ethyl ester and ammonium acetate. google.com The resulting hydroxypyridine exists in equilibrium with its pyridone tautomer. These compounds can be derivatized further.

A general and practical method for the C3-hydroxylation of pyridines involves the photochemical rearrangement of pyridine N-oxides. acs.org This strategy has been applied to the late-stage functionalization of complex molecules and allows for subsequent derivatizations of the C3-hydroxylated pyridine products. acs.org For instance, a C3-hydroxylated pyridine can be used to prepare a 3,4-pyridyne precursor, which is a versatile intermediate for synthesizing complex structures. acs.org This suggests that if this compound were converted to its N-oxide, it could potentially undergo C3-hydroxylation (displacing the ethynyl group) or hydroxylation at another position, opening pathways for further derivatization.

Hydroxypyridine Derivative Synthesis / Derivatization Reference
2-Hydroxy-4-(trifluoromethyl)pyridineSynthesized via cyclocondensation reaction. google.comsigmaaldrich.com
2-Hydroxy-8-(trifluoromethyl)pyridinePrepared by reacting 2-chloro-8-(trifluoromethyl)pyridine with sodium hydroxide. The product is isolated by acidification of its sodium salt. google.com
C3-Hydroxylated PyridinesSynthesized via photochemical valence isomerization of pyridine N-oxides. Can be used to create pyridyne precursors. acs.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving trifluoromethyl-pyridines is crucial for controlling selectivity and improving efficiency.

C-H Trifluoromethylation: Mechanistic studies for the 3-position-selective trifluoromethylation of pyridines indicate that the reaction proceeds through the formation of an N-silyl enamine intermediate. chemrxiv.org The pyridine is first activated by hydrosilylation, creating a more electron-rich dihydropyridine (B1217469) species. This intermediate then undergoes electrophilic attack by the trifluoromethylating agent. A subsequent oxidation step restores the aromaticity of the pyridine ring. chemrxiv.orgchemistryviews.org

Photochemical Reactions of N-Oxides: The photochemical trifluoromethylation using pyridine N-oxides and trifluoroacetic anhydride is believed to involve the formation of an electron donor-acceptor (EDA) complex. nih.gov Acylation of the N-oxide by the anhydride generates a species that can be accessed through a reductive pathway initiated by a photocatalyst. This process ultimately leads to the decarboxylative generation of a trifluoromethyl radical. nih.gov

Oxidation of Ethynyl Groups: While not specific to the title compound, the oxidation of related ethynyl-heterocycles provides mechanistic insight. For example, the reaction of 3-(phenylethynyl)-2-(triphenylphosphoimino)-1-azaazulene with copper(II) triflate, Cu(OTf)₂, leads to the oxidation of the ethynyl group to afford products like 3-(2-oxophenethyl) and 3-(1,2-dioxophenethyl) derivatives. clockss.org This suggests that the ethynyl group in this compound could be susceptible to oxidation by metal reagents. The reaction with Cu(OTf)₂ appears to be stoichiometric rather than catalytic. clockss.org

Elucidation of Reaction Pathways and Intermediates

The transformational chemistry of this compound is largely centered around the reactions of its terminal alkyne functionality. The electron-withdrawing nature of the 2-(trifluoromethyl)pyridine (B1195222) ring is expected to influence the acidity of the acetylenic proton and the reactivity of the carbon-carbon triple bond. Key reaction pathways for this compound predominantly involve additions to the alkyne and cross-coupling reactions.

Sonogashira Coupling: One of the most prominent reactions for terminal alkynes is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism provides a clear pathway. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.org

The catalytic cycle is understood to proceed through two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle: The cycle initiates with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate.

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a transmetalation step, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, thus completing the cycle. wikipedia.org

In the context of this compound, the key intermediate would be the corresponding copper(I) pyridylacetylide. The presence of the trifluoromethyl group may impact the rate of the reaction and the stability of the intermediates.

Cycloaddition Reactions: The ethynyl group is an excellent participant in cycloaddition reactions, providing a route to a diverse range of heterocyclic systems. nih.gov Of particular note are [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.gov In these reactions, a 1,3-dipole reacts with the alkyne (dipolarophile) to form a five-membered ring.

For this compound, potential 1,3-dipoles could include:

Azides: Leading to the formation of triazoles. This is a cornerstone of "click chemistry."

Nitrile oxides: Yielding isoxazoles.

Diazo compounds: Resulting in the formation of pyrazoles. nih.gov

The reaction pathway is generally considered to be a concerted pericyclic process. The regioselectivity of the cycloaddition—that is, which of the two possible constitutional isomers is formed—would be influenced by the electronic and steric effects of the 2-(trifluoromethyl)pyridine substituent. The electron-withdrawing nature of this group would polarize the alkyne, directing the regiochemical outcome of the cycloaddition.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is indispensable for controlling the reactivity and achieving high selectivity in the transformations of this compound.

In Sonogashira Coupling: The choice of catalyst and ligands is critical for the efficiency of the Sonogashira reaction.

Palladium Catalysts: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common examples. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

Copper Co-catalyst: Copper(I) salts, such as CuI, are typically used to facilitate the formation of the copper acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself. wikipedia.org

Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing products that may be sensitive to copper contamination. In these systems, a suitable palladium catalyst and base are sufficient to promote the coupling.

In Cycloaddition Reactions: While many [3+2] cycloaddition reactions can proceed thermally, catalysis can significantly enhance their rate and control their selectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a prime example of a catalyzed cycloaddition, forming 1,4-disubstituted triazoles with high regioselectivity. The copper catalyst is believed to form a copper acetylide intermediate, which then reacts with the azide.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method often leads to the formation of the 1,5-disubstituted triazole isomer, offering complementary regioselectivity to the CuAAC reaction.

The application of these catalytic systems to this compound would allow for the selective synthesis of specific triazole regioisomers, which could have different biological or material properties.

The following table summarizes the key catalytic components and their roles in the primary transformations of this compound.

ReactionCatalyst/ReagentRole
Sonogashira Coupling
Palladium Complex (e.g., Pd(PPh₃)₄)Main catalyst, facilitates oxidative addition and reductive elimination
Copper(I) Salt (e.g., CuI)Co-catalyst, forms reactive copper acetylide intermediate
Amine Base (e.g., Et₃N)Deprotonates the alkyne, neutralizes HX byproduct
[3+2] Cycloaddition
Copper(I) Salt (for CuAAC)Catalyzes the reaction of azides to form 1,4-triazoles
Ruthenium Complex (for RuAAC)Catalyzes the reaction of azides to form 1,5-triazoles

While the general principles of reactivity and catalysis for the functional groups within this compound are well-established, specific, in-depth experimental studies on this particular molecule are not widely reported in the peer-reviewed literature. Such studies would be invaluable for fully elucidating the subtle electronic effects of the trifluoromethylpyridine moiety on the reaction pathways and for optimizing catalytic systems to achieve specific synthetic outcomes.

Computational and Theoretical Investigations of 3 Ethynyl 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations would be the cornerstone of understanding the electronic nature of the molecule. ias.ac.inacs.org These studies would elucidate:

Theoretical Predictions of Reactivity and Reaction Mechanisms

Building on the electronic structure, theoretical studies could predict how 3-Ethynyl-2-(trifluoromethyl)pyridine (B6158175) behaves in chemical reactions. acs.orgresearchgate.net

Reaction Energetics and Kinetics:By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides essential kinetic and thermodynamic information, such as activation energies and reaction enthalpies, which determine the rate and spontaneity of the reaction.researchgate.net

While general knowledge about substituted pyridines and trifluoromethylated compounds exists, the specific quantitative data for this compound is absent from the available literature. Future research by theoretical and computational chemists will be necessary to provide the specific data required for a detailed analysis as outlined.

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. By employing methods like Density Functional Theory (DFT), it is possible to simulate vibrational and electronic spectra, offering insights into molecular structure and behavior.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for identifying molecular structures by probing their characteristic vibrational modes. Computational analysis can predict these vibrational frequencies and their corresponding intensities in both IR and Raman spectra.

For the title compound, this compound, specific vibrational modes can be anticipated based on its constituent functional groups: the pyridine (B92270) ring, the ethynyl (B1212043) group, and the trifluoromethyl group. While direct computational data for this exact molecule is scarce, analysis of structural analogs provides valuable insights.

A computational study on 2-ethynylpyridine (B158538) provides information on the vibrational modes associated with the ethynyl and pyridine moieties. nih.govruc.dk The characteristic C≡C stretching vibration of the ethynyl group in monomeric 2-ethynylpyridine is observed experimentally near 2120 cm⁻¹. nih.govruc.dk The ≡C-H stretching vibration is found near 3300 cm⁻¹. nih.govruc.dk

Furthermore, a detailed vibrational analysis of a related compound, 2-methoxy-3-(trifluoromethyl)pyridine, calculated using DFT (B3LYP/6-311++G(d,p)), offers predictions for the vibrations of the trifluoromethyl-substituted pyridine ring. The CF₃ group typically exhibits strong characteristic vibrations.

The predicted vibrational frequencies for these analogs can be summarized as follows:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Analog-Based)Spectroscopic Technique
Ethynyl≡C-H Stretch~3300IR
EthynylC≡C Stretch~2120IR, Raman
TrifluoromethylC-F Symmetric StretchNot directly available, expected in the 1100-1200 cm⁻¹ regionIR, Raman
TrifluoromethylC-F Asymmetric StretchNot directly available, expected in the 1100-1350 cm⁻¹ regionIR, Raman
Pyridine RingRing StretchingMultiple bands expected in the 1400-1600 cm⁻¹ regionIR, Raman

Note: The wavenumbers are based on data from analogous compounds and serve as an estimation for this compound.

The electronic absorption and emission properties of a molecule are determined by the transitions between its electronic energy levels. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict UV-Vis absorption spectra.

For this compound, the electronic spectrum is expected to be influenced by the π-system of the pyridine ring and the ethynyl group. The trifluoromethyl group, being an electron-withdrawing group, can also modulate the electronic transitions.

Computational studies on substituted pyridines and ethynyl-containing aromatic systems can provide a basis for predicting the spectral characteristics of the title compound. Theoretical calculations on various pyridine derivatives have been performed to understand their electronic transitions. ijcce.ac.irresearchgate.netrsc.org Generally, pyridine exhibits π→π* and n→π* transitions. The π→π* transitions are typically of higher energy and intensity. The presence of the ethynyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. The trifluoromethyl group's electron-withdrawing nature may lead to a hypsochromic (blue) shift or a more complex change in the electronic spectrum depending on the nature of the electronic transitions involved.

A summary of expected electronic transitions based on analogous compounds is provided below:

Type of TransitionExpected Wavelength Region (nm)Contributing Moieties
π → π200 - 300Pyridine ring, Ethynyl group
n → π> 270Pyridine nitrogen lone pair

Note: The expected wavelength regions are estimations based on the electronic properties of related structures.

Fluorescence properties are related to the emission of light upon relaxation from an excited electronic state. While computational prediction of fluorescence can be complex, molecules with extended π-systems are often fluorescent. The presence of the ethynyl group in conjugation with the pyridine ring suggests that this compound may exhibit fluorescence, although this would need to be confirmed by experimental or more detailed computational studies.

Structure-Activity Relationship (SAR) through Computational Modeling

Computational modeling is an invaluable tool in drug discovery for elucidating Structure-Activity Relationships (SAR). By analyzing how modifications to a chemical structure affect its biological activity, computational methods can guide the design of more potent and selective molecules.

For this compound, the trifluoromethyl group at the 2-position of the pyridine ring is a key structural feature that can significantly influence its interaction with biological targets. A computational SAR study on a series of 6-(trifluoromethyl)pyridine derivatives as inverse agonists of the nuclear retinoic acid-related orphan receptor γt (RORγt) highlights the importance of the trifluoromethyl group. ingentaconnect.combenthamdirect.com In that study, molecular docking and molecular dynamics simulations revealed that the -CF₃ group can form important interactions with amino acid residues (such as leucine (B10760876) and histidine) in the binding pocket of the receptor. ingentaconnect.combenthamdirect.com This interaction was shown to be a significant contributor to the binding affinity and inhibitory activity of the compounds. ingentaconnect.combenthamdirect.com

Another study on isoindolin-1-one (B1195906) derivatives as positive allosteric modulators of GABAᴀ receptors showed that the introduction of a trifluoromethylpyridine moiety led to a significant decrease in potency. acs.org This suggests that for certain biological targets, the electronic properties and steric bulk of the trifluoromethylpyridine group may be detrimental to binding.

The following table summarizes the potential roles of the trifluoromethyl group in influencing biological activity, based on computational studies of analogous compounds.

Structural FeaturePotential Role in Biological Activity (based on analogs)Supporting Computational Evidence (from analogs)
Trifluoromethyl Group (-CF₃)Can enhance binding affinity through specific interactions with receptor residues.Molecular docking and dynamics simulations show interactions with leucine and histidine residues in the RORγt binding site. ingentaconnect.combenthamdirect.com
Trifluoromethyl Group (-CF₃)Can decrease potency due to unfavorable steric or electronic effects.Reduced potency observed in certain GABAᴀ receptor modulators upon introduction of a trifluoromethylpyridine moiety. acs.org
Pyridine RingActs as a scaffold and can participate in hydrogen bonding or π-stacking interactions.General principle in medicinal chemistry, supported by numerous computational studies on pyridine-containing ligands.
Ethynyl GroupCan act as a rigid linker and participate in hydrogen bonding or π-interactions.Computational studies on ethynylpyridines show their capability for hydrogen bonding. nih.govruc.dk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 3-ethynyl-2-(trifluoromethyl)pyridine (B6158175), a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, one would expect to observe signals corresponding to the three protons on the pyridine (B92270) ring and the single proton of the terminal ethynyl (B1212043) group.

Aromatic Region: The three protons on the pyridine ring (at positions 4, 5, and 6) would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atom and the two electron-withdrawing substituents. For instance, the proton at position 6, being adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield.

Alkynyl Proton: The acetylenic proton (-C≡C-H) would typically appear as a sharp singlet in a distinct region of the spectrum, generally between δ 3.0 and 3.5 ppm.

Carbon (¹³C) NMR for Backbone Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals would be anticipated.

Pyridine Carbons: Five signals would correspond to the carbons of the pyridine ring. The carbons attached to the substituents (C2 and C3) would have their chemical shifts significantly influenced by these groups. The carbon atom (C2) bonded to the highly electronegative trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms.

Ethynyl Carbons: Two signals would represent the sp-hybridized carbons of the ethynyl group. The terminal carbon would appear at a different chemical shift than the one attached to the pyridine ring.

Trifluoromethyl Carbon: The carbon of the CF₃ group would be observed as a prominent quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF), typically found in the range of δ 120-130 ppm.

Fluorine (¹⁹F) NMR for Trifluoromethyl Environment

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this molecule, the trifluoromethyl group would produce a single, sharp signal in the ¹⁹F NMR spectrum. Its chemical shift, typically in the range of δ -60 to -70 ppm (relative to a standard like CFCl₃), is diagnostic for a CF₃ group attached to an aromatic ring. rsc.orgspectrabase.com The absence of other fluorine-containing groups would simplify the spectrum to this single resonance.

Advanced 2D NMR Techniques

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the protonated ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (C2 and C3) by observing their correlations with nearby protons and for confirming the attachment of the ethynyl and trifluoromethyl groups to the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

Characterization of Ethynyl and Trifluoromethyl Signatures

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands that confirm the presence of the key functional groups.

Ethynyl Group Vibrations:

C≡C-H Stretch: A sharp, and typically weak to medium intensity, absorption band is expected around 3300 cm⁻¹ corresponding to the stretching of the terminal acetylenic C-H bond.

C≡C Stretch: The carbon-carbon triple bond stretch would appear as a weak absorption in the region of 2100-2140 cm⁻¹. Its intensity is often low in the IR spectrum if the triple bond is relatively symmetric in its electronic environment.

Trifluoromethyl Group Vibrations:

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the infrared spectrum. These are typically found in the region of 1100-1350 cm⁻¹ and are often the most intense peaks in the spectrum.

Pyridine Ring Vibrations:

C=C and C=N Stretches: These vibrations within the aromatic ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be observed in the fingerprint region below 900 cm⁻¹.

While Raman spectroscopy also probes molecular vibrations, the selection rules differ from IR. The C≡C triple bond stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and investigating the fragmentation patterns of a molecule. For this compound, with a molecular formula of C₈H₄F₃N, the calculated monoisotopic mass is 171.0296 g/mol . While specific experimental fragmentation data for this compound is not widely published, analysis of its isomers and related structures provides insight into expected fragmentation pathways.

Upon ionization, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Common fragmentation patterns for pyridine derivatives often involve the loss of small, stable molecules. For this compound, potential fragmentation could include the loss of the trifluoromethyl group (•CF₃), leading to a significant fragment ion. The ethynyl group may also undergo fragmentation or rearrangement.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of a compound. For this compound, HRMS would be used to obtain a precise mass measurement of the molecular ion.

Table 1: Predicted HRMS Adducts for an Isomer of this compound

Adduct Type Predicted m/z
[M+H]⁺ 172.03687
[M+Na]⁺ 194.01881
[M-H]⁻ 170.02231
[M+NH₄]⁺ 189.06341
[M+K]⁺ 209.99275

Data is for the isomer 2-ethynyl-3-(trifluoromethyl)pyridine (B1472195) and is predictive. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state conformation, crystal packing, and specific intermolecular interactions based on experimental X-ray diffraction data is not possible at this time.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of experimental data for this compound, we can hypothesize potential intermolecular interactions based on its structural features. The molecule contains several key functional groups that would likely govern its crystal packing: the pyridine nitrogen, the trifluoromethyl group, and the ethynyl C-H group.

It is plausible that the crystal structure would be influenced by a combination of weak hydrogen bonds, such as C-H···N interactions involving the ethynyl proton and the pyridine nitrogen of an adjacent molecule. Furthermore, halogen bonding involving the fluorine atoms of the trifluoromethyl group could play a role in the solid-state assembly. Pi-stacking interactions between the pyridine rings are also a common feature in the crystal packing of such aromatic compounds.

Elucidation of Tautomeric Forms in the Solid State

The potential for tautomerism in this compound is low. The primary structure is stable, and there are no readily available protons that can migrate to form stable tautomeric isomers under normal conditions. For comparison, related compounds like 3-(Trifluoromethyl)-2-pyridone exist in equilibrium with its 2-hydroxy-3-(trifluoromethyl)pyridine tautomer. However, this compound lacks the hydroxyl group necessary for this type of tautomerism. Therefore, it is expected to exist predominantly in the specified form in the solid state.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Specific experimental UV-Vis absorption and fluorescence emission spectra for this compound are not available in published literature. However, the spectroscopic properties can be inferred by examining related ethynyl-substituted pyridine compounds.

The UV-Vis absorption spectrum is expected to show characteristic bands arising from π → π* transitions within the pyridine ring and the conjugated ethynyl system. The presence of the electron-withdrawing trifluoromethyl group is likely to cause a shift in the absorption maxima compared to unsubstituted ethynylpyridine. Studies on other substituted ethynylpyridines indicate that electronic transitions are sensitive to the nature and position of substituents.

Fluorescence properties are highly dependent on the molecular structure and environment. While many pyridine derivatives are fluorescent, the emission characteristics of this compound would need to be determined experimentally. The introduction of the trifluoromethyl group could potentially influence the quantum yield and emission wavelength.

Applications of 3 Ethynyl 2 Trifluoromethyl Pyridine in Synthetic Chemistry and Material Science

Role as a Privileged Building Block in Organic Synthesis

In organic synthesis, 3-ethynyl-2-(trifluoromethyl)pyridine (B6158175) serves as a valuable precursor for creating more complex molecular structures. The combination of the trifluoromethylated pyridine (B92270) core and the terminal alkyne allows for sequential, controlled modifications, providing access to a diverse range of functionalized compounds. Its utility is rooted in the distinct reactivity of its constituent parts, enabling its use in constructing molecules with tailored properties for various applications. rsc.orgresearchoutreach.org

Synthesis of Fluorinated Heterocycles

The introduction of fluorine and trifluoromethyl groups into heterocyclic compounds is a key strategy in medicinal chemistry and materials science to enhance properties like metabolic stability and binding affinity. rsc.org this compound is an exemplary building block for this purpose. The electron-withdrawing trifluoromethyl group enhances the reactivity of the molecule in certain reactions. nih.gov The alkyne functionality is particularly useful for participating in cycloaddition reactions to form new heterocyclic rings.

For instance, the alkyne can react with various 1,3-dipoles in [3+2] cycloaddition reactions to generate five-membered heterocyclic systems. While specific studies on this compound's cycloadditions are not broadly detailed in the provided results, the general reactivity of trifluoromethylated alkynes is well-established for creating diverse fluorinated heterocycles such as pyrazoles, isoxazoles, and triazoles. researchgate.netrsc.org This building-block strategy is a powerful method for producing novel trifluoromethyl-containing heterocyclic compounds. rsc.org

Table 1: Examples of Heterocycle Synthesis via Alkyne Cycloadditions

Reactant with Alkyne Reaction Type Resulting Heterocycle
Azides Huisgen [3+2] Cycloaddition Triazole
Nitrile Oxides [3+2] Cycloaddition Isoxazole

Construction of Complex Molecular Architectures

The terminal alkyne of this compound is a key functional group for building larger, more elaborate molecular frameworks through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a primary example. This reaction allows for the direct connection of the trifluoromethylpyridine scaffold to other aromatic or unsaturated systems, facilitating the synthesis of complex conjugated molecules. These larger structures are of interest in materials science and as intermediates for pharmacologically active compounds.

Development of Novel Ligands and Coordination Complexes

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of the adjacent, sterically demanding, and electron-withdrawing trifluoromethyl group modulates the basicity and coordinating ability of the nitrogen atom. The ethynyl (B1212043) group can also participate in metal coordination, allowing the molecule to act as a bidentate or bridging ligand. This dual functionality enables the design of novel ligands for creating coordination complexes with unique properties. nih.govnih.gov

Precursors for Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic linker. mdpi.comnih.gov Pyridine-dicarboxylate and bipyridine-based ligands are commonly used in MOF synthesis. rsc.org

While direct use of this compound as a primary linker in published MOF structures is not prominent in the search results, its derivatives are highly suitable for this application. The pyridine nitrogen can act as a coordination site, and the ethynyl group can be functionalized, for example, by conversion to a carboxylate group, to create a multitopic linker necessary for forming extended MOF structures. The trifluoromethyl group would then serve to decorate the pores of the resulting MOF, potentially enhancing its selectivity for gas sorption or its catalytic activity. nih.gov

Chelation Chemistry and Metal-Catalyzed Processes

The ability of the pyridine nitrogen and the nearby alkyne group to coordinate to a single metal center allows this compound to function as a chelating ligand. The formation of such metal complexes is a cornerstone of coordination chemistry. The electronic properties imparted by the trifluoromethyl group can influence the redox potential and catalytic activity of the metal center. mdpi.com

Trifluoromethyl-containing ligands have been used to create complexes for various catalytic applications. beilstein-journals.orgorganic-chemistry.org For example, platinum(II) complexes with terdentate chelating ligands containing a trifluoromethyl-pyrazolyl-bipyridine scaffold have been synthesized and investigated for their luminescent properties, which have applications in organic light-emitting diodes (OLEDs). researchgate.net Similarly, copper(II) complexes with ligands bearing a trifluoromethylphenyl group have shown significant biological activity, acting as inhibitors of bacterial enzymes. mdpi.com These examples highlight the potential of metal complexes derived from ligands like this compound in catalysis and functional materials.

Table 2: Potential Metal-Catalyzed Processes

Metal Ligand Type Potential Application
Palladium(II) Pincer or Chelating Cross-coupling reactions
Copper(I/II) Chelating Atom Transfer Radical Polymerization (ATRP), Bio-catalysis
Platinum(II) Terdentate Chelating Phosphorescent emitters for OLEDs

Advanced Materials Science Applications

The unique combination of a fluorinated heterocycle and a polymerizable alkyne group makes this compound a candidate for the synthesis of advanced functional materials. The trifluoromethyl group can enhance thermal stability, chemical resistance, and specific optical or electronic properties of a polymer backbone.

The ethynyl group can undergo polymerization through various methods, including transition-metal catalysis or thermal initiation, to produce polyacetylene-type polymers. The resulting conjugated polymers containing the trifluoromethylpyridine side chains would be expected to have interesting photophysical properties, such as luminescence, making them potentially useful for applications in sensors, organic electronics, and OLEDs. researchgate.net Furthermore, coordination polymers or MOFs created from this building block could serve as materials for gas storage, separation, or heterogeneous catalysis. researchgate.net

Conjugated Systems for Electronic and Photophysical Properties

The combination of the ethynyl and pyridine moieties in this compound provides a robust framework for constructing conjugated systems with tailored electronic and photophysical properties. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic nature of the pyridine ring. nih.gov This electronic perturbation can be exploited in the design of materials for applications such as organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com

While direct studies on the specific photophysical properties of this compound are not extensively documented in the reviewed literature, research on analogous substituted pyridine and bipyridine complexes provides insight into their potential. For instance, the photophysical and photochemical properties of ruthenium(II)-terpyridine complexes have been investigated, demonstrating that the ligand environment significantly impacts the excited-state dynamics. nih.gov The dissociation of ligands can occur from the metal-to-ligand charge transfer (³MLCT) state, a process that is sensitive to the nature of the substituents on the pyridine rings. nih.gov

Furthermore, studies on other novel heterocyclic compounds containing pyridine rings have shown that these systems can exhibit interesting photoluminescence properties, including aggregation-induced emission (AIE), making them suitable for applications in smart materials and biological sensors. researchgate.net The presence of the ethynyl group in this compound offers a convenient handle for extending the conjugation through reactions like Sonogashira coupling, allowing for the synthesis of a wide array of functional materials.

Table 1: Potential Applications of Conjugated Systems Based on Substituted Pyridines

Application AreaRelevant Properties
Organic Electronics (e.g., OLEDs)Tunable electronic and photophysical properties, potential for charge transport. bldpharm.com
Smart MaterialsResponsiveness to external stimuli, potential for photoluminescence. researchgate.net
PhotocatalysisPotential to participate in light-induced chemical transformations. nih.gov
Chemical SensorsAbility to interact with analytes, leading to changes in optical or electronic signals. researchgate.net

Polymeric Materials and Supramolecular Assemblies

The structural features of this compound make it an attractive monomer for the synthesis of novel polymers. The rigidity of the pyridine ring can impart thermal stability and desirable mechanical properties to the resulting polymer chains. The ethynyl group serves as a versatile functional handle for polymerization reactions, such as cyclotrimerization or cross-coupling reactions, to create highly ordered polymeric structures.

Although specific examples of polymers derived directly from this compound are not detailed in the available literature, the broader field of fluorinated polymers and materials science suggests its potential. scbt.com The incorporation of trifluoromethyl groups into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents.

In the realm of supramolecular chemistry, the pyridine nitrogen atom of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the construction of well-defined supramolecular assemblies through non-covalent interactions. While research on the supramolecular chemistry of this specific compound is not prominent, studies on related pyridine derivatives demonstrate the feasibility of forming intricate architectures like co-crystals and metal-organic frameworks.

Application in Agrochemistry Research

Trifluoromethylpyridine (TFMP) derivatives are a significant class of compounds in the agrochemical industry, valued for their biological activity and unique physicochemical properties. nih.govjst.go.jpresearchoutreach.orgresearchgate.net The introduction of a trifluoromethyl group can enhance the efficacy and metabolic stability of agrochemicals. nih.gov A wide range of TFMP-containing agrochemicals have been developed, including herbicides, insecticides, and fungicides. jst.go.jpresearchgate.net

The compound this compound falls within this important class of molecules and is a subject of interest in agrochemical research. While it is often considered an intermediate in the synthesis of more complex active ingredients, its inherent structural motifs are relevant to the design of new crop protection agents. agropages.com

Table 2: Examples of Agrochemicals Containing a Trifluoromethylpyridine Moiety

AgrochemicalTypeTarget
Fluazifop-butylHerbicideGrass weeds
FlonicamidInsecticideAphids researchoutreach.org
PyroxsulamHerbicideWeeds in cereal crops nih.gov
ChlorfluazuronInsecticideInsect growth regulator researchoutreach.org
FlazasulfuronHerbicideWeeds in turf and perennial crops nih.gov

Nitrification Inhibitor Research

A notable application of ethynyl pyridine compounds, including those with trifluoromethyl substituents, is in the field of nitrification inhibitors. google.com Nitrification is a microbial process in the soil that converts ammonia (B1221849) to nitrate, which is prone to leaching and can lead to environmental pollution and reduced nitrogen use efficiency by crops. google.comumcs.pl Nitrification inhibitors are compounds that slow down this conversion, thereby conserving soil nitrogen and improving fertilizer efficacy. umcs.pl

A recent patent has disclosed the use of ethynyl pyridine compounds of formula I, which encompasses structures like this compound, as nitrification inhibitors. google.com The invention highlights that these compounds can be used to reduce nitrification in soil and can be included in agrochemical mixtures and compositions. google.com The trifluoromethyl group is mentioned as a particularly preferred substituent in this class of inhibitors. google.com This suggests that this compound and its isomers are promising candidates for developing new and improved nitrification inhibitors.

The mechanism of action of many nitrification inhibitors involves the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria. umcs.pl The well-known nitrification inhibitor nitrapyrin (B159567), which is 2-chloro-6-(trichloromethyl)pyridine, functions in this manner. umcs.plwikipedia.org The structural similarities between nitrapyrin and ethynyl-trifluoromethyl-pyridines suggest a potentially similar mode of action.

Design of Chemical Probes and Tools for Biological Research

The unique spectroscopic properties that can arise from the combination of a pyridine ring and a trifluoromethyl group make these scaffolds interesting for the development of chemical probes. While direct applications of this compound as a biological probe are not extensively reported, related structures have shown promise.

For instance, novel push-pull systems based on CF3-substituted pyridines have been designed as fluorescent probes for bioimaging. These probes have demonstrated the ability to visualize lipid droplets in cells and exhibit properties like aggregation-induced emission, which is highly desirable for biological imaging applications. The ethynyl group on this compound provides a reactive site that could be used to attach this fluorophore to other molecules, such as targeting ligands or biomolecules, to create more sophisticated chemical probes.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes

The primary route to 3-ethynyl-2-(trifluoromethyl)pyridine (B6158175) likely involves established methods such as the Sonogashira cross-coupling reaction. However, future research will prioritize the development of greener and more cost-effective synthetic protocols. Traditional syntheses often rely on palladium catalysts, sometimes with copper co-catalysts, and organic solvents. kaust.edu.sarsc.org A significant push is underway to create more sustainable alternatives that minimize waste and environmental impact. acs.org

Key areas for development include:

Copper-Free Sonogashira Coupling: Eliminating the use of copper co-catalysts is a major goal, as copper can lead to the undesirable homocoupling of alkynes and presents toxicity and purification challenges. rsc.org Research into highly active palladium catalysts or alternative coupling mechanisms is crucial.

Green Solvents: Replacing conventional organic solvents like DMF or toluene (B28343) with greener alternatives such as water, ionic liquids, or recyclable azeotropic mixtures can drastically reduce the environmental footprint of the synthesis. kaust.edu.saacs.org

Direct C-H Functionalization: Future routes may bypass the need for pre-halogenated pyridine (B92270) precursors by employing direct C-H activation. innovations-report.com For instance, methods for direct C-H trifluoromethylation acs.orgnih.govchemistryviews.org or C-H alkynylation could provide more atom-economical pathways to the target compound. Electrochemical methods, which use electricity to drive reactions, are also a promising green alternative to traditional chemical oxidants or reductants. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

Parameter Traditional Approach (e.g., Sonogashira) Emerging Sustainable Approach
Catalyst System Homogeneous Pd/Cu catalysts Heterogeneous, recyclable Pd catalysts; Copper-free systems rsc.orgacs.org
Solvent Anhydrous organic solvents (e.g., Toluene, DMF) Aqueous media, ionic liquids, azeotropes kaust.edu.saacs.org
Reagents Halogenated pyridine precursors Direct C-H functionalization of pyridine innovations-report.com
Energy Input Conventional heating (oil bath) Microwave irradiation, electrochemical synthesis rsc.org

| Waste Profile | High E-Factor, metal contamination | Low E-Factor, minimized waste, catalyst recovery acs.org |

Exploration of Novel Reactivity Patterns for the Ethynyl (B1212043) and Trifluoromethyl Groups

The dual functionality of this compound offers a rich landscape for chemical transformations. Future research will delve deeper into the unique reactivity imparted by the interplay of the electron-deficient pyridine ring, the powerfully electron-withdrawing trifluoromethyl group, and the versatile ethynyl moiety.

Reactivity of the Ethynyl Group: The alkyne is a gateway to a multitude of molecular architectures. Its participation in cycloaddition reactions is a key area of interest. numberanalytics.com This includes:

[3+2] Cycloadditions (Click Chemistry): Reaction with azides to form highly stable triazole rings.

[4+2] Cycloadditions (Diels-Alder): Acting as a dienophile to construct complex polycyclic systems.

[2+2] Cycloadditions: Photochemical or thermal reactions to form cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. numberanalytics.comlibretexts.org The electron-withdrawing nature of the adjacent trifluoromethyl-substituted pyridine ring is expected to influence the regioselectivity and rate of these cycloadditions.

Reactivity of the Trifluoromethyl-Substituted Pyridine Ring: The CF₃ group is one of the strongest electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring. This deactivation makes electrophilic substitution difficult but greatly facilitates nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com The positions activated for nucleophilic attack are C4 and C6 (ortho and para to the nitrogen and influenced by the CF₃ group). stackexchange.com Future work will likely explore the substitution of halides or other leaving groups at these positions to introduce further diversity.

Synergistic Reactivity: The most exciting prospects lie in reactions that involve both functional groups, either sequentially or in a concerted manner. For example, an initial modification of the ethynyl group could electronically tune the pyridine ring for a subsequent substitution reaction, or vice versa.

Table 2: Predicted Reactivity Sites of this compound

Functional Group Type of Reaction Predicted Site of Reactivity Influencing Factors
Ethynyl Group Cycloaddition, Sonogashira Coupling, Hydration Terminal alkyne (C≡C-H) Activated by the electron-deficient pyridine ring.
Pyridine Ring Nucleophilic Aromatic Substitution (SNAr) C4 and C6 positions Strong activation by the C2-Trifluoromethyl group. stackexchange.com

| Pyridine Nitrogen | Coordination, N-Oxidation, Alkylation | Nitrogen lone pair | Basicity is significantly reduced by the C2-Trifluoromethyl group. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to modern, automated techniques is a major paradigm shift in chemical manufacturing and discovery. youtube.com this compound is an ideal candidate for integration into these platforms.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. youtube.com The synthesis of this compound or its derivatives could be performed in microreactors, potentially using packed-bed reactors containing heterogeneous catalysts or immobilized reagents. youtube.com This approach is particularly beneficial for managing highly exothermic or hazardous reactions, which are common in fluorination or alkynylation chemistry.

Automated Synthesis: For drug discovery and materials development, the ability to rapidly generate libraries of related compounds is essential. Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, are becoming more common. nih.gov Using a "kit-based" or cartridge approach, this compound could serve as a central building block, which is then automatically reacted with a diverse set of reactants to produce a large library of novel derivatives for high-throughput screening. youtube.com

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby saving time and resources. nih.govpurdue.edu

Predicting Reactivity and Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. researchgate.netiiste.org By calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions, chemists can predict the molecule's reactivity, stability, and spectroscopic characteristics with high accuracy. ias.ac.inmostwiedzy.pl This allows for a rational understanding of its chemical behavior before experiments are conducted.

In Silico Design of Derivatives: A major emerging paradigm is the use of computational screening to design novel molecules with specific functions. nih.gov Virtual libraries of derivatives based on the this compound scaffold can be generated and computationally evaluated for desired properties. For example, in drug discovery, these derivatives could be docked into the active site of a target protein to predict binding affinity. In materials science, properties like the band gap for organic semiconductors could be calculated. This in silico approach allows researchers to prioritize the synthesis of the most promising candidates.

Table 3: Key Parameters for Computational Analysis

Computational Method Parameter Predicted Property
Density Functional Theory (DFT) HOMO/LUMO Energies Reactivity, Electronic Transitions, Band Gap iiste.org
DFT Electrostatic Potential Map Sites for Nucleophilic/Electrophilic Attack researchgate.net
DFT Bond Dissociation Energies Chemical Stability, Reaction Pathways
Molecular Docking Binding Energy/Score Ligand-Protein Affinity (for drug design) nih.gov

| Machine Learning Models | Quantitative Structure-Activity Relationship (QSAR) | Biological Activity, Toxicity nih.gov |

Discovery of Underexplored Applications in Materials and Catalysis

While derivatives of trifluoromethylpyridine have found use in agrochemicals and pharmaceuticals, the specific applications of this compound, particularly in materials and catalysis, remain largely unexplored.

Materials Science: The rigid, linear nature of the ethynyl group, combined with the unique properties imparted by the fluorinated pyridine ring, makes this compound an attractive monomer for advanced materials. nih.gov Potential applications include:

Conjugated Polymers: Polymerization via the ethynyl group could lead to novel conjugated polymers with interesting electronic and photophysical properties for use in organic electronics (OLEDs, OFETs).

Functional Materials: The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity. These properties are highly desirable for creating high-performance polymers, liquid crystals, or functional coatings. rsc.org

Covalent Organic Frameworks (COFs): The defined geometry of this molecule makes it a potential building block for creating porous, crystalline COFs for applications in gas storage or separation.

Catalysis: The pyridine nitrogen atom can act as a ligand to coordinate with a transition metal center. nih.govrsc.org The strong electron-withdrawing effect of the trifluoromethyl group significantly modulates the electronic properties of the nitrogen and, consequently, the coordinated metal. acs.orgnih.gov This allows for the fine-tuning of a catalyst's reactivity and selectivity. The ethynyl group provides an additional functional handle that can be used to anchor the resulting metal complex to a solid support, creating a recyclable, heterogeneous catalyst.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.